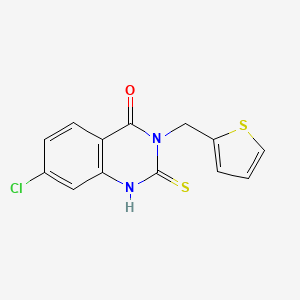

2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

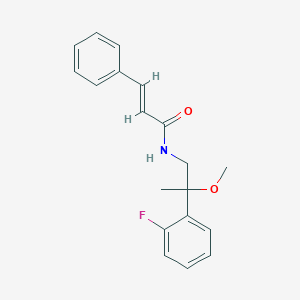

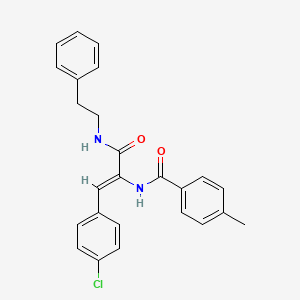

The compound "2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone" is a heterocyclic compound that features a complex structure with multiple rings, including a thiazole, thiophene, and pyridazine moiety. This type of compound is of interest due to its potential biological activities, which can include antimicrobial and anticancer properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, a series of 6-methyl- and 6-phenyl-thiazolo[3,2-b]pyridazin-4-ium perchlorates were synthesized through acid-cyclization of ketosulfides and thioacetonitriles, which in turn were prepared from pyridazine thiones by alkylation with α-haloketones . Another related compound, 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, was synthesized via a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate . These methods highlight the complexity and multi-step nature of synthesizing such heterocyclic compounds.

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal structure of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethanone, which crystallizes in the orthorhombic crystal system . The molecular geometry of these compounds can be optimized using various DFT/B3LYP methods with different basis sets, allowing for the calculation of bond lengths, angles, torsion angles, dihedral angles, and HOMO-LUMO energy gaps . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its electronic properties.

Chemical Reactions Analysis

The reactivity of such heterocyclic compounds can be inferred from the literature. For example, the treatment of quaternary salts with potassium hydroxide or secondary amines can lead to the formation of 2-(2-mercaptovinyl)pyridazine-3(2H)-ones, indicating nucleophilic attack at specific positions of the heterocyclic system . This suggests that the compound may also undergo similar nucleophilic reactions, which could be exploited in further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone" are not detailed in the provided papers, related compounds have been characterized. The antimicrobial and antitumor activities of newly synthesized pyridine derivatives have been evaluated, indicating the potential biological relevance of these molecules . Additionally, the crystallographic and computational studies provide insights into the stability and electronic properties of similar heterocyclic compounds .

Applications De Recherche Scientifique

Synthesis and Reactions in Organic Chemistry

2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone and its derivatives are extensively studied in organic chemistry for their unique reactions and synthesis pathways. For instance, these compounds are involved in facial conversion reactions under the influence of carbon nucleophiles and demonstrate diverse behavior towards various reagents like benzaldehyde, ethyl oxalate, and phthalic anhydride, leading to the formation of various derivatives (Ibrahim, El-Shaaer, & Hassan, 2002).

Potential Anti-Cancer Properties

Some derivatives of this compound have shown potential as anti-cancer agents. For instance, thiazolyl(hydrazonoethyl)thiazoles, synthesized using a similar structural backbone, have demonstrated promising anti-tumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Antimicrobial Activities

The antimicrobial properties of compounds derived from 2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone have been explored. Some of these derivatives exhibit significant antimicrobial activities against a range of bacterial and fungal species (Wardkhan et al., 2008).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for various biological activities. For example, [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones, structurally related to the compound, have been tested for analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Role in the Synthesis of Cardioactive Agents

This compound's structure is closely related to pyridazinone derivatives, which are key components in the development of cardioactive agents. These agents have significant implications in the treatment of cardiac conditions (Imran & Abida, 2016).

Propriétés

IUPAC Name |

2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS3/c1-13-19(27-20(21-13)17-8-5-11-25-17)15-9-10-18(23-22-15)26-12-16(24)14-6-3-2-4-7-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMXFWRFHBOSQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

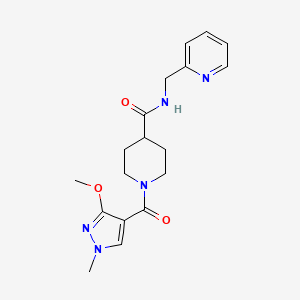

![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)

![5,8-Dioxaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2504998.png)